Bilaid A1

Opioid pharmacology Peptide SAR Analgesic discovery

Bilaid A1 (FvVf-NH₂) is a semi-synthetic, C-terminal amidated µ-opioid agonist (Ki=750nM). Its 4× improved affinity over parent bilaid A, and strict L-D-L-D chirality essential for activity, make it a non-substitutable reference standard for MOR SAR studies. Ideal for probing terminal group and stereochemical contributions to binding.

Molecular Formula C28H39N5O4
Molecular Weight 509.6 g/mol
Cat. No. B10820185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilaid A1
Molecular FormulaC28H39N5O4
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37)
InChIKeyHOANKSJQDQJAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilaid A1 for Scientific Selection: A Semi-Synthetic µ-Opioid Tetrapeptide with Quantifiable Potency Gains


Bilaid A1 (FvVf-NH₂) is a semi-synthetic tetrapeptide agonist of the µ-opioid receptor (MOR), derived from the natural product bilaid A (FvVf-OH) . It is characterized by an alternating L-D-L-D stereochemical configuration [1] and a molecular formula of C₂₈H₃₉N₅O₄ with a molecular weight of 509.65 g/mol . Its primary differentiation lies in C-terminal amidation, which enhances MOR binding affinity relative to the parent compound [1].

Bilaid A1 Procurement Rationale: Why Class-Analog Substitution Is Not Interchangeable


Generic substitution among µ-opioid tetrapeptides is not feasible due to critical structure-activity relationships. Bilaid A1's C-terminal amidation (converting -OH to -NH₂) is a precise chemical modification that yields a 4‑fold improvement in binding affinity (Ki = 0.75 µM) over its parent bilaid A (Ki = 3.1 µM) [1]. Conversely, altering the alternating L-D-L-D chirality pattern (e.g., to DLDL, LLDD, or LLLL) renders analogs inactive [1]. This sensitivity to both terminal group modification and stereochemistry precludes the use of untested, structurally similar peptides as direct replacements.

Bilaid A1 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Bilaid A1 vs. Bilaid A: Enhanced µ-Opioid Receptor Binding Affinity Through C-Terminal Amidation

Bilaid A1 demonstrates a 4‑fold higher binding affinity for the human µ-opioid receptor (hMOR) compared to its natural precursor, bilaid A. This improvement is attributed exclusively to C-terminal amidation (FvVf‑NH₂ vs. FvVf‑OH) [1].

Opioid pharmacology Peptide SAR Analgesic discovery

Bilaid A1 vs. Bilaid A: Doubling of Functional cAMP Inhibition Efficacy

At a concentration of 10 µM, Bilaid A1 inhibits forskolin‑induced cAMP accumulation by 47%, more than twice the 21% inhibition observed with bilaid A under identical conditions [1].

GPCR signaling Functional agonism cAMP assay

Bilaid A1 vs. Bilaid C: Distinct Affinity and Functional Profile within the Bilaid Family

Bilaid C (YvVf‑OH) is the most potent natural bilaid (Ki = 210 nM) and achieves 77% cAMP inhibition at 10 µM, whereas Bilaid A1 shows moderate potency (Ki = 750 nM) with 47% inhibition [1]. These differences provide a graded set of tool compounds for exploring structure‑activity relationships.

Tetrapeptide SAR µ-opioid agonists Natural product analogs

Bilaid A1 vs. Bilorphin: Strategic Positioning Between Moderate Potency and Ultra‑High Affinity

Bilorphin, a synthetic analog with N‑terminal dimethylation, achieves a Ki of 1.1 nM and exhibits strong G protein bias with minimal β‑arrestin recruitment [1]. Bilaid A1 lacks this bias profile but serves as a structurally simpler reference point for evaluating the impact of N‑terminal modifications on both potency and signaling bias [1].

Biased agonism Lead optimization Opioid peptide design

Bilaid A1 vs. Morphine: A Non‑Biological, Structurally Defined Tetrapeptide Alternative

While morphine is a potent MOR agonist, Bilaid A1 represents a chemically distinct, non‑biological tetrapeptide scaffold with a unique alternating L‑D‑L‑D chirality [1]. In contrast, bilactorphin, a glycosylated analog of bilorphin, demonstrates oral in vivo analgesic potency comparable to morphine [1]. Bilaid A1 lacks in vivo data, but its defined peptide structure offers advantages for chemical modification and SAR studies.

Non‑narcotic analgesics Peptide therapeutics MOR pharmacology

Bilaid A1 Optimal Use Cases: Evidence‑Based Research and Industrial Applications


SAR Studies on C‑Terminal Modification of µ-Opioid Tetrapeptides

Bilaid A1 provides a direct comparator for bilaid A (FvVf‑OH), allowing researchers to isolate the functional impact of C‑terminal amidation on MOR binding and cAMP signaling [1]. This pair is ideal for designing additional analogs with further potency enhancements.

Reference Compound for Graded µ-Opioid Agonist Potency Panels

With a Ki of 750 nM, Bilaid A1 occupies an intermediate potency position between bilaid A (3.1 µM) and bilaid C (210 nM) [1]. This makes it a valuable reference standard in screening panels for novel MOR ligands.

Molecular Template for Development of Biased MOR Agonists

Although Bilaid A1 itself is not characterized as biased, its structural relationship to bilorphin (Ki 1.1 nM, G protein‑biased) [1] establishes it as a starting point for investigating N‑terminal modifications that impart functional selectivity.

Chemical Biology Tool for Studying Alternating L‑D Stereochemistry in GPCR Recognition

The unusual L‑D‑L‑D chirality of Bilaid A1, which is essential for activity (DLDL, LLDD, and LLLL analogs are inactive) [1], positions it as a key probe for studying how stereochemistry influences MOR binding and activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bilaid A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.